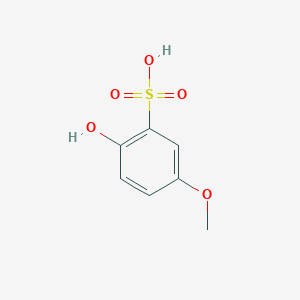
2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetamide, featuring a chloro group and a hydroxymethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide can be synthesized through the reaction of 2-chloroacetamide with 4-(hydroxymethyl)aniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of 2-chloro-N-(4-carboxyphenyl)acetamide.
Reduction: Formation of 2-chloro-N-(4-aminomethyl)phenyl)acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide
- 2-chloro-N-(3-(hydroxymethyl)phenyl)acetamide
- 2-chloro-N-(4-(hydroxymethyl)phenyl)acetamide
Uniqueness
This compound is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-3-1-7(6-12)2-4-8/h1-4,12H,5-6H2,(H,11,13) |
Clave InChI |
RYWPKHLKEHIQRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


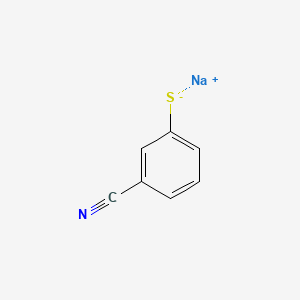
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
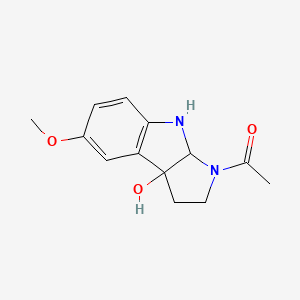
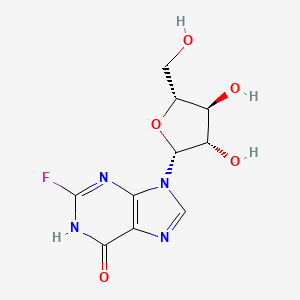
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
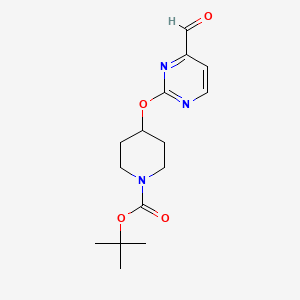
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
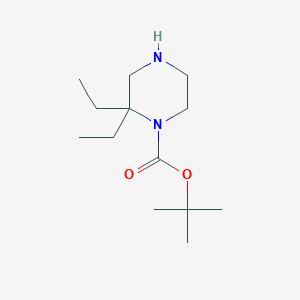
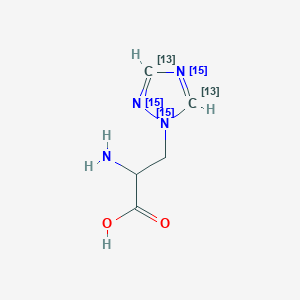
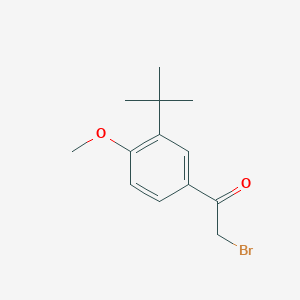
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

